Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method starts with the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules.
Scientific Research Applications
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the ethylamino and carboxylate groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Biological Activity
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances reactivity and biological interactions.
- Ethylamino Group : May influence the compound's pharmacological properties.
- Pyridine Ring : A common motif in many biologically active compounds.
Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action is believed to involve:
- Modulation of enzymatic activities .
- Influence on cellular signaling pathways , particularly those related to oxidative stress and inflammation.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. Further investigation into its Minimum Inhibitory Concentration (MIC) values is warranted to quantify its efficacy.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8) assay, revealing promising results with low IC50 values in T-lymphoblastic cell lines .
Synthesis and Evaluation
A series of synthetic methodologies have been developed to produce this compound efficiently. These methods typically involve multi-step organic reactions that yield high purity and yield rates .
In a notable study, the compound was evaluated alongside other pyridine derivatives for biological activity. The findings indicated that modifications in the structure (such as varying substituents on the pyridine ring) significantly impacted biological efficacy, emphasizing structure-activity relationships (SAR) in drug design .
Data Table: Summary of Biological Activities
Future Directions
Further research is needed to:
- Elucidate the Mechanism : Detailed studies on the molecular targets and pathways influenced by this compound will enhance understanding of its biological effects.
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic potential.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CMIFXOIEPYQKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
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